molecular formula C16H13ClF2N4OS B2978894 5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline CAS No. 690246-57-2

5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline

Cat. No.: B2978894
CAS No.: 690246-57-2
M. Wt: 382.81
InChI Key: LXCKNKYTTLVRJP-UHFFFAOYSA-N
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Description

5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a triazole ring, and a difluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Triazole Ring: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves the reaction of an alkyne with an azide in the presence of a copper catalyst.

    Attachment of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable precursor reacts with a difluoromethylsulfanyl reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the triazole ring, potentially leading to the formation of dihydroquinoline or dihydrotriazole derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline and dihydrotriazole derivatives.

    Substitution: Various quinoline derivatives with different nucleophiles attached.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound may exhibit antimicrobial, antifungal, or anticancer properties due to its quinoline and triazole components. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The triazole ring may inhibit specific enzymes by binding to their active sites, while the difluoromethylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.

    8-Methoxyquinoline: Another quinoline derivative with potential biological activity.

    1,2,4-Triazole: A core structure in many bioactive compounds, known for its antifungal properties.

Uniqueness

5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline is unique due to the combination of its structural features The presence of the difluoromethylsulfanyl group enhances its chemical stability and biological activity, while the triazole ring and quinoline core provide multiple sites for interaction with biological targets

Properties

IUPAC Name

5-chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N4OS/c1-2-8-23-13(21-22-16(23)25-15(18)19)9-24-12-6-5-11(17)10-4-3-7-20-14(10)12/h2-7,15H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKNKYTTLVRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC(F)F)COC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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